molecular formula C14H12N2O4 B11545712 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol CAS No. 303215-16-9

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol

Cat. No.: B11545712
CAS No.: 303215-16-9
M. Wt: 272.26 g/mol
InChI Key: QYRWFXBOPQEMCB-UHFFFAOYSA-N
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Description

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol is a high-purity synthetic Schiff base compound, provided as a research-grade reference standard for use in life sciences and materials development. As part of the Schiff base family, this compound features an azomethine group (–RC=N–) and is of significant research interest due to its potential biological and electronic properties . Schiff bases are widely investigated for their ability to act as multi-target inhibitors against metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disease research . The electron-donating and proton-donating capacity of the phenolic ring in its structure is also associated with free radical scavenging activity, making it a candidate for in vitro antioxidant studies using assays like DPPH . Furthermore, its conjugated molecular structure suggests potential for applications in materials science, particularly in the development of organic compounds with non-linear optical (NLO) properties . Researchers value this compound for its versatility in method development, as a ligand for metal complex synthesis , and as a building block for novel chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

CAS No.

303215-16-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(3-methoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(8-13)15-9-10-7-12(16(18)19)5-6-14(10)17/h2-9,17H,1H3

InChI Key

QYRWFXBOPQEMCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Hydrogen Bonding

The crystal packing and hydrogen-bonding motifs of Schiff base derivatives are highly sensitive to substituent position and electronic nature. Key comparisons include:

Fluorinated Derivatives
  • (E)-2-[(4-Fluorophenyl)imino]methyl-4-nitrophenol (Triclinic, P-1): Forms intermolecular O–H∙∙∙N hydrogen bonds, generating S(6) graph-set motifs. The 4-fluoro substituent induces weaker steric hindrance, allowing closer aromatic stacking (centroid distance: ~3.7 Å) .
  • (E)-2-[(3-Fluorophenyl)imino]methyl-4-nitrophenol (Monoclinic, P21/c): The meta-fluoro group disrupts symmetry, leading to bifurcated hydrogen bonds (O–H∙∙∙N and C–H∙∙∙F). This results in a denser crystal lattice compared to the para-fluoro analog .
Bromo and Trifluoromethoxy Derivatives
  • (E)-2-[(4-Bromo-2-(trifluoromethoxy)phenyl)imino]methyl-4-nitrophenol: The bulky bromo and trifluoromethoxy groups enforce a non-planar conformation, reducing π-π stacking interactions. However, C–H∙∙∙O and halogen bonding (Br∙∙∙O) stabilize the lattice .
Methoxy and Methyl Derivatives
  • 2-[[(4-Methylphenyl)imino]methyl]-4-nitrophenol: Co-crystallizes in neutral and zwitterionic forms (ratio 0.6:0.4). The neutral form exhibits intramolecular O–H∙∙∙N hydrogen bonds, while the zwitterion forms N–H∙∙∙O bonds. Both forms participate in C–H∙∙∙π interactions, enhancing thermal stability .

Table 1: Crystallographic Parameters of Selected Analogs

Compound Space Group Hydrogen Bond Motif Centroid Distance (Å) Reference
3-Methoxyphenyl derivative P21/c O–H∙∙∙N (S(6)) 3.71–3.92
4-Fluorophenyl derivative P-1 O–H∙∙∙N (S(6)) 3.71
4-Bromo-2-(CF₃O) derivative P21/n C–H∙∙∙O, Br∙∙∙O 4.12

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies reveal substituent-dependent electronic behavior:

  • Fluorinated Analogs : The 4-fluoro derivative exhibits a smaller HOMO-LUMO gap (ΔE = 3.2 eV) compared to the 3-fluoro isomer (ΔE = 3.5 eV), attributed to enhanced conjugation in the para-substituted system. Both show strong absorption bands at ~350 nm (π→π*) .
  • 3-Methoxyphenyl Derivative: The electron-donating methoxy group raises the HOMO energy (-5.8 eV vs. -6.2 eV for the nitro parent), increasing redox activity. IR spectra confirm strong ν(C=N) at ~1610 cm⁻¹ and ν(NO₂) at ~1520 cm⁻¹ .

Table 2: Calculated HOMO-LUMO Gaps

Compound HOMO (eV) LUMO (eV) ΔE (eV) Reference
3-Methoxyphenyl derivative -5.8 -1.9 3.9
4-Fluorophenyl derivative -6.1 -2.9 3.2
4-Bromo-2-(CF₃O) derivative -6.3 -2.5 3.8

Biological Activity

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol, commonly referred to as a Schiff base, has garnered attention in various fields of biological research due to its significant biological activity. This compound features both a methoxy (-OCH₃) and a nitro (-NO₂) group attached to phenolic structures, contributing to its unique properties and potential applications.

  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Molecular Weight : 218.20 g/mol
  • Structure : The compound contains an azomethine group (-C=N-) which is critical for its biological interactions.

Synthesis

The synthesis of 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. This method is efficient and yields a product with high purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol demonstrates significant antimicrobial effects against various bacterial strains. Its ability to form complexes with metal ions may enhance its efficacy in inhibiting microbial growth.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity using the DPPH scavenging method, revealing effective free radical scavenging capabilities. The IC₅₀ value was found to be lower than that of several known antioxidants, indicating superior activity .
  • Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol:

Compound NameMolecular FormulaUnique Features
2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenolC₁₀H₁₀N₂O₄Contains both methoxy and nitro groups
2-[(4-Methoxyphenyl)imino]methyl-4-nitrophenolC₁₀H₁₀N₂O₄Similar structure but different phenolic substituent
3-Amino-4-nitrophenolC₆H₆N₂O₃Lacks methoxy group but retains nitro functionality

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various Schiff bases, 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting potential as a new antimicrobial agent.
  • Antioxidant Activity Assessment : A comparative study using the DPPH method demonstrated that this compound had an IC₅₀ of 6.12 ppm, outperforming ketoprofen (IC₅₀ = 18.85 ppm), highlighting its potential as a therapeutic antioxidant .
  • Cytotoxicity Studies : In vitro tests on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent. Further mechanistic studies are ongoing to understand the pathways through which these effects are mediated .

Q & A

Q. What experimental methods are used to synthesize 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol, and how is isomer ratio determined?

The compound is synthesized by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and 3-methoxyaniline in ethanol for 30 minutes, followed by slow crystallization to yield yellow prisms . The isomer ratio (e.g., 0.60:0.40 for related Schiff bases) is determined by refining hydrogen atom occupancy factors in crystallographic software like SHELXL, where partial disorder in hydrogen positions indicates co-existing tautomers or isomers .

Q. How is the crystal structure of this compound resolved, and what software is essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) data are collected using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structural refinement employs SHELXL for least-squares optimization of atomic coordinates, thermal parameters, and hydrogen bonding networks . Displacement ellipsoids and hydrogen bonding are visualized using ORTEP-3 .

Q. What are the key bond lengths and angles in the molecular structure, and how do they compare to theoretical predictions?

Critical geometric parameters include:

  • C=N bond length : ~1.28–1.30 Å (indicative of imine formation).
  • O–H⋯N hydrogen bond : ~2.65–2.75 Å (intramolecular).
  • Dihedral angle between aromatic rings: ~41–45° (e.g., 41.86° in related compounds) .
    Comparisons with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental data, with deviations <0.02 Å for bond lengths .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions stabilize the crystal lattice, and how are these interactions quantified?

Intramolecular O–H⋯N and N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular C–H⋯π interactions (centroid distances ~3.9 Å) and π-π stacking (interplanar spacing ~3.5 Å) stabilize the lattice . Graph set analysis (e.g., R₂²(8) motifs) and Hirshfeld surface calculations quantify interaction contributions .

Q. What methodologies resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR)?

Contradictions arise from solvent effects, tautomerism, or basis set limitations in DFT. Solutions include:

  • Solvent correction : Apply polarizable continuum models (PCM) in Gaussian or ORCA.
  • Tautomer population analysis : Use Boltzmann distribution based on relative Gibbs free energies from DFT.
  • Vibrational mode scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to match experimental IR peaks .

Q. How is disorder in crystal structures addressed during refinement, particularly for dynamic tautomers?

Partial occupancy sites are modeled using SHELXL's "PART" and "FREE" commands. For example, hydrogen atoms in tautomeric positions are assigned occupancy factors (e.g., 0.60:0.40) based on refinement residuals and electron density maps . Constraints on thermal parameters prevent overfitting .

Q. What strategies optimize synthetic yield and purity for Schiff base formation in this compound?

  • Reaction conditions : Use anhydrous ethanol to minimize hydrolysis.
  • Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine formation.
  • Purification : Recrystallize from ethanol-DMSO (9:1 v/v) to isolate isomers .

Methodological Challenges and Solutions

Q. How are electronic properties (e.g., HOMO-LUMO gaps) calculated, and how do substituents influence reactivity?

DFT calculations (e.g., B3LYP) with LANL2DZ basis sets compute frontier molecular orbitals. The nitro group lowers the LUMO (-1.8 eV), enhancing electrophilicity, while the methoxy group donates electron density via resonance (+M effect), narrowing the HOMO-LUMO gap (~4.2 eV) .

Q. What crystallographic metrics validate structural reliability (e.g., R-factors, residual density)?

  • R-factors : R₁ < 0.05 and wR₂ < 0.15 for high-resolution data (θ > 25°).
  • Residual density : |Δρmax/min| < 0.2 eÅ⁻³.
  • Goodness-of-fit (S) : ~1.0–1.1 .

Q. How do solvent polarity and temperature affect tautomeric equilibria in solution?

Polar solvents (e.g., DMSO) stabilize the enol-imine tautomer via hydrogen bonding, while non-polar solvents favor the keto-amine form. Variable-temperature NMR (VT-NMR) reveals equilibrium shifts, with ΔG~2–3 kcal/mol for tautomer interconversion .

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